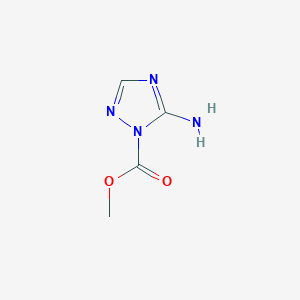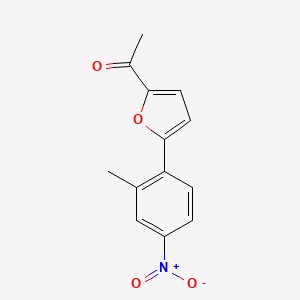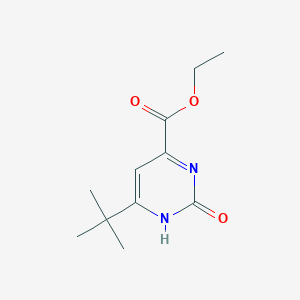
4-Amino-2-ethylisoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethylisoxazolidin-3-one is a chemical compound with the molecular formula C5H11N2O2. It is known for its unique structure, which includes an amino group and a ketone group, contributing to its biological activity . This compound is typically found as a white to off-white solid and is soluble in water and some organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2-ethylisoxazolidin-3-one generally involves organic synthesis reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-ethylisoxazolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Amino-2-ethylisoxazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-ethylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group and ketone group play crucial roles in these interactions, affecting various biochemical pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-2-ethylisoxazolidin-3-one include:
This compound hydrochloride: This compound is a hydrochloride salt form and shares similar properties and applications.
4-Amino-2-ethyl-1,2-oxazolidin-3-one: Another structurally related compound with comparable chemical behavior.
Uniqueness
What sets this compound apart from its similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in specialized research and industrial applications .
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
4-amino-2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3,6H2,1H3 |
Clé InChI |
BCYJOUHCNAGXGJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)





![3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11767914.png)

![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)

![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
